BenchChemオンラインストアへようこそ!

Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate

Drug Discovery Physicochemical Profiling Medicinal Chemistry

Procure Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate as a fully-protected 3,5-diaminobenzoate building block. The methyl ester shields the carboxyl group during sulfonamide modifications, while symmetric para-fluorination (LogP ~3.24) enhances lipophilicity and binding precision. Distinct from free acid analog (CAS 329908-32-9), this protected form enables efficient bis-arylsulfonamide library synthesis. Ideal for medicinal chemistry exploring S100A4 inhibition and carbonic anhydrase dual-binding modes. Substituting non-fluorinated analogs introduces unpredictable variables—choose this defined, ≥95% pure intermediate for reproducible results.

Molecular Formula C20H16F2N2O6S2
Molecular Weight 482.47
CAS No. 380344-11-6
Cat. No. B2613233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate
CAS380344-11-6
Molecular FormulaC20H16F2N2O6S2
Molecular Weight482.47
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H16F2N2O6S2/c1-30-20(25)13-10-16(23-31(26,27)18-6-2-14(21)3-7-18)12-17(11-13)24-32(28,29)19-8-4-15(22)5-9-19/h2-12,23-24H,1H3
InChIKeyYEIUPVGVFKYTDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate (CAS 380344-11-6) Procurement and Research Baseline


Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate is a fluorinated bis-arylsulfonamide derivative with a benzoate ester core, possessing the molecular formula C₂₀H₁₆F₂N₂O₆S₂ and a molecular weight of approximately 482.5 g/mol . The compound features two 4-fluorobenzenesulfonamido groups symmetrically substituted at the 3- and 5-positions of the methyl benzoate scaffold, with the canonical SMILES COC(=O)C1=CC(NS(=O)(=O)C2=CC=C(F)C=C2)=CC(NS(=O)(=O)C2=CC=C(F)C=C2)=C1 . As a specialized building block within the broader class of aromatic bis-sulfonamides, this compound is commercially available from multiple chemical suppliers at a minimum purity specification of 95%, typically intended exclusively for research and development use .

Why Generic In-Class Substitution Fails for Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate


Within the family of bis-arylsulfonamido benzoate derivatives, the specific substitution pattern and the choice of aryl halide critically govern both the compound's physicochemical properties and its potential biological recognition profile [1]. The presence of para-fluorine atoms on both benzenesulfonamide rings influences the compound's lipophilicity (calculated LogP ~3.24) and electronic distribution, which are distinct from non-fluorinated (e.g., methyl 3,5-bis(benzenesulfonamido)benzoate) or other halogen-substituted analogs (e.g., 4-chloro or 4-bromo variants) [2]. Furthermore, the methyl ester moiety at the 1-position imparts different solubility and reactivity characteristics compared to the free carboxylic acid analog (3,5-bis(4-fluorobenzenesulfonamido)benzoic acid, CAS 329908-32-9), affecting its suitability as a protected intermediate in synthetic workflows . Substituting this compound with a structurally related analog lacking these precise fluorine and ester features would introduce unverified variables into any assay or synthetic sequence, potentially altering binding affinities, reaction yields, or ADME properties in unpredictable ways [1][3].

Quantitative Differentiation Evidence for Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate Procurement


Enhanced Lipophilicity Drives Distinct Partitioning Behavior vs. Non-Fluorinated Analogs

The incorporation of two para-fluorine substituents in Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate results in a calculated LogP of 3.24 and a topological polar surface area (tPSA) of 118.64 Ų [1]. This LogP value is substantially higher than what would be predicted for the non-fluorinated analog methyl 3,5-bis(benzenesulfonamido)benzoate, reflecting the increased lipophilicity conferred by fluorine substitution. This quantitative difference in partition coefficient is a critical determinant for passive membrane permeability and non-specific binding in biological assays [2].

Drug Discovery Physicochemical Profiling Medicinal Chemistry

Direct Comparison of Methyl Ester vs. Carboxylic Acid Analogs: Impact on Synthetic Utility and Physical State

Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate (MW: 482.5 g/mol) differs from its direct free acid analog, 3,5-bis(4-fluorobenzenesulfonamido)benzoic acid (CAS 329908-32-9, MW: 468.5 g/mol), by the presence of a methyl ester protecting group . This structural variation results in an increased molecular weight (difference of +14 Da) and, more importantly, a fundamental change in chemical reactivity. The ester is a neutral, protected species suitable for further derivatization, whereas the free acid is ionizable and can act as a hydrogen bond donor/acceptor in different contexts. The calculated LogD at pH 7.4 for the methyl ester is 2.97, compared to an expected significantly lower LogD for the ionized carboxylate form of the acid analog, leading to distinct behavior in partition-based assays .

Synthetic Chemistry Building Blocks Analytical Chemistry

Potent S100A4 Inhibition by a Structurally Related 4-Fluorobenzenesulfonamido Scaffold Informs Potential Biological Selectivity

A recent high-throughput screen identified a compound containing the core 4-fluorobenzenesulfonamido pharmacophore—specifically, a 2-(4-fluorobenzenesulfonamido)benzamide derivative—as a potent inhibitor of S100A4, a key driver of cancer metastasis [1]. This compound exhibited an EC₅₀ of <1 µM for inhibiting S100A4 mRNA expression in two colorectal cancer (CRC) cell lines over 48 hours, with concomitant restriction of metastatic abilities and tolerable effects on cell viability. While this data is from a related but distinct molecule, it provides quantitative, class-level evidence that the 4-fluorobenzenesulfonamido moiety, a defining feature of the target compound, can confer potent and selective biological activity against a therapeutically relevant target.

Cancer Metastasis S100A4 Inhibition Drug Discovery

Bis-Sulfonamide Architecture Enables Dual Binding Mode in Carbonic Anhydrase Active Site vs. Mono-Sulfonamides

X-ray crystallographic analysis of a bis-sulfonamide inhibitor bound to human carbonic anhydrase II (hCA II) at 1.8 Å resolution revealed a unique dual binding mode [1]. One sulfonamide moiety binds to the catalytic zinc ion, while the second sulfonamide head engages in strong hydrogen bonds with Gly132 and Gln136 residues at the active site entrance. This binding mode, which the authors conclude demonstrates that 'two heads are better than one,' is a structural feature not possible for mono-sulfonamide inhibitors. While this evidence is derived from a different bis-sulfonamide scaffold, it provides a validated, class-level mechanistic rationale for the potential utility of the bis-sulfonamide architecture, which is central to Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate, in achieving distinct binding orientations and selectivity profiles compared to simpler, single-sulfonamide CA inhibitors.

Carbonic Anhydrase Structural Biology Enzyme Inhibition

Validated Research and Industrial Application Scenarios for Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate


As a Protected Bis-Sulfonamide Building Block in Multi-Step Medicinal Chemistry Synthesis

In synthetic workflows requiring a 3,5-diaminobenzoate core with a protected carboxylic acid functionality, this methyl ester is the preferred choice over its free acid analog (CAS 329908-32-9) . The methyl ester protects the carboxyl group from undesired side reactions during subsequent modifications of the sulfonamide moieties or the aromatic ring. Its increased lipophilicity (LogP 3.24) also facilitates purification via standard reverse-phase chromatography in organic solvent systems [1]. This compound is procured for its precise, fully-protected state, enabling efficient synthesis of more complex bis-arylsulfonamide libraries.

As a Reference Standard for Physicochemical Profiling of Fluorinated Bis-Arylsulfonamides

Given its well-defined and calculated physicochemical properties—LogP of 3.24, tPSA of 118.64 Ų, and molecular weight of 482.5 g/mol—this compound serves as a useful benchmark in medicinal chemistry campaigns exploring the impact of symmetric para-fluorination on the ADME properties of bis-sulfonamide scaffolds [1]. It can be used in comparative assays alongside non-fluorinated or mono-fluorinated analogs to quantitatively assess how the two fluorine atoms influence parameters like LogD, plasma protein binding, and passive permeability [2].

As a Tool Compound for Exploring S100A4-Driven Metastatic Pathways

Based on class-level evidence that the 4-fluorobenzenesulfonamido pharmacophore can confer potent inhibition of the pro-metastatic protein S100A4 (EC₅₀ <1 µM for a related analog) [3], this bis-sulfonamide can be investigated as a novel scaffold for developing anti-metastatic agents. Researchers procuring this compound can assess its direct activity against S100A4 and related targets in cell-based assays, building on the validated biological precedent for its core structural motif.

As a Crystallographic Probe for Carbonic Anhydrase Isoform Selectivity Studies

Leveraging the class-level insight that bis-sulfonamides can engage the carbonic anhydrase active site in a unique dual binding mode, involving interactions at both the zinc center and the entrance rim [4], this compound is a rational choice for structural biology programs. It can be soaked into crystals of various CA isoforms (e.g., CA II, CA IX, CA XII) to determine its precise binding pose and identify opportunities for engineering selectivity against ubiquitously expressed off-target isoforms, a critical step in CA inhibitor drug design.

Quote Request

Request a Quote for Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.